Cilostazol - 73963-72-1

Cilostazol

Catalog Number: EVT-264885
CAS Number: 73963-72-1
Molecular Formula: C23H31ClFN3O5
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilostazol is a synthetic compound belonging to a class of drugs known as phosphodiesterase type 3 (PDE3) inhibitors. [, , ] While primarily recognized for its clinical applications in treating peripheral artery disease and preventing stroke, cilostazol's diverse pharmacological properties have garnered significant interest in various scientific research domains. [, , ]

Mechanism of Action

Cilostazol primarily acts by inhibiting PDE3, an enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP). [, , , , , ] This inhibition leads to increased intracellular cAMP levels, primarily in platelets and vascular smooth muscle cells. [, , , , ] Elevated cAMP levels then trigger various downstream effects, contributing to cilostazol's therapeutic benefits:

  • Inhibition of Platelet Aggregation: Cilostazol's antiplatelet effect stems from increased cAMP, which inhibits platelet activation and aggregation. [, , , , ]
  • Vasodilation: In vascular smooth muscle cells, increased cAMP promotes vasodilation by relaxing blood vessel walls, improving blood flow. [, , , , ]
  • Anti-inflammatory Effects: Cilostazol can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, potentially through AMPK activation. []
  • Anti-apoptotic Effects: Cilostazol exhibits neuroprotective properties by inhibiting apoptosis through various pathways, including the activation of the Akt/CREB pathway and modulation of BKCa channels. [, ]
Applications
  • Cardiovascular Research:
    • Peripheral Artery Disease (PAD): Cilostazol is a well-established treatment for intermittent claudication in PAD, improving walking distance and quality of life. [, , ]
    • Atherosclerosis: Cilostazol has shown promise in preclinical and clinical studies for its anti-atherosclerotic effects, reducing carotid intima-media thickness and improving lipid profiles. [, ]
    • Restenosis: Studies suggest that cilostazol, alone or in combination therapy, can reduce the risk of restenosis after percutaneous coronary intervention, particularly in patients with specific genetic polymorphisms. [, , , ]
    • Endothelial Function: Cilostazol may improve endothelial function by increasing nitric oxide bioavailability and promoting endothelial progenitor cell mobilization. [, ]
  • Neurological Research:
    • Stroke: Cilostazol is investigated for its potential in preventing stroke recurrence and improving outcomes after ischemic stroke, potentially through its anti-inflammatory, anti-apoptotic, and neuroprotective effects. [, , , , ]
    • Cerebral Vasospasm: Research suggests that cilostazol can reduce cerebral vasospasm after aneurysmal subarachnoid hemorrhage, leading to improved clinical outcomes. [, , ]
  • Metabolic Research:
    • Diabetes: Cilostazol has been explored for its potential benefits in diabetic complications, such as diabetic nephropathy and impaired angiogenesis. [, ] Its ability to modulate inflammatory pathways and improve endothelial function contributes to these potential benefits. [, ]

3,4-Dehydrocilostazol (OPC-13015)

  • Compound Description: 3,4-Dehydrocilostazol is a major active metabolite of cilostazol, formed through hepatic metabolism. It exhibits similar pharmacological activities to cilostazol, including inhibition of phosphodiesterase III (PDE3) and adenosine uptake inhibition. [ [, , ] ]
  • Relevance: This compound is a key metabolite of cilostazol and contributes to its overall pharmacological effects. The structural difference lies in the presence of a double bond in the dehydro metabolite. [ [, , ] ]

4'-trans-Hydroxycilostazol (OPC-13213)

  • Compound Description: Another major active metabolite of cilostazol, formed through hepatic metabolism. Similar to cilostazol and 3,4-dehydrocilostazol, it demonstrates PDE3 inhibition and adenosine uptake inhibition, contributing to the therapeutic effects of cilostazol. [ [, , ] ]
  • Relevance: As a major metabolite, it contributes to cilostazol's overall efficacy. The structural difference compared to cilostazol lies in the addition of a hydroxyl group. [ [, , ] ]

Pentoxifylline

  • Compound Description: A medication used to improve blood flow in individuals with circulation problems. It works primarily by decreasing blood viscosity (thinning the blood). While its mechanism of action differs from cilostazol, it is often compared in studies evaluating treatments for intermittent claudication. [ [, , ] ]
  • Relevance: Pentoxifylline serves as a comparator drug in studies investigating the efficacy of cilostazol for intermittent claudication. While both drugs aim to improve blood flow, cilostazol demonstrates superior efficacy in improving walking distances. [ [, , ] ]

Aspirin

  • Compound Description: A widely used antiplatelet medication that works by inhibiting cyclooxygenase-1 (COX-1), preventing the formation of thromboxane A2, a potent platelet aggregator. It is often used as standard therapy in conjunction with cilostazol, particularly in secondary stroke prevention and following endovascular procedures. [ [, , , , , ] ]

Clopidogrel

  • Compound Description: An antiplatelet medication that inhibits the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet aggregation. It is another commonly used antiplatelet drug that is compared to and combined with cilostazol in clinical trials, particularly in patients with coronary artery disease or undergoing stent implantation. [ [, , , ] ]

Rosuvastatin

  • Compound Description: A statin medication used to lower cholesterol levels in the blood. A study investigated the combined effect of rosuvastatin and cilostazol in a model of kidney ischemia/reperfusion injury and remote cardiac reperfusion injury, suggesting potential synergistic benefits. [ [] ]
  • Relevance: While structurally unrelated to cilostazol, rosuvastatin was investigated in combination with it to explore potential synergistic effects in protecting against organ damage related to ischemia/reperfusion injury. [ [] ]

Nimodipine

  • Compound Description: A calcium channel blocker used to prevent cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). Research explored the combined effect of nimodipine and cilostazol in preventing vasospasm after aSAH, suggesting potential benefits of the combination therapy. [ [, ] ]

Properties

CAS Number

73963-72-1

Product Name

Cilostazol

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C23H31ClFN3O5

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)

InChI Key

RRGUKTPIGVIEKM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4

Solubility

In water, 1.678 mg/L at 25 °C (est)
Practically insoluble in water
Freely soluble in acetic acid, chloroform, n-methyl-2-pyrrolidone, DMSO; slightly soluble in methanol, ethanol. Practically insoluble in ether. 0.1NHCl, 0.1N NaOH
3.24e-02 g/L

Synonyms

6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-2(1H)-quinolinone
cilostazol
OPC 13013
OPC-13013
Pletal

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.